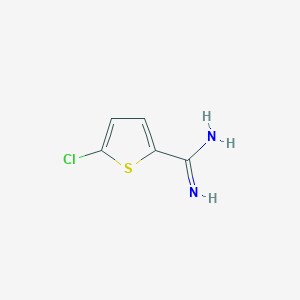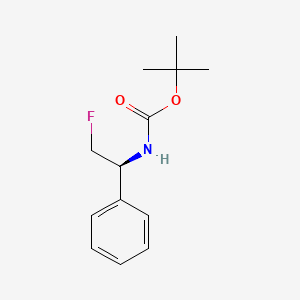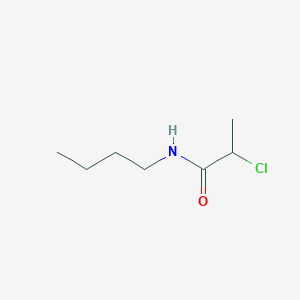
2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Descripción general
Descripción
“2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a compound used for proteomics research . Its molecular formula is C10H9Cl2NO3 and its molecular weight is 262.09 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzodioxin ring, which is a type of heterocyclic compound . The compound also contains two chlorine atoms and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 262.09 and a molecular formula of C10H9Cl2NO3 . The compound also has a topological polar surface area of 62.6 Ų and a complexity of 368 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
- Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin, similar to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a study synthesized various 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and found some of these compounds exhibited suitable antibacterial and antifungal potential with low hemolytic activity, indicating their promise as antimicrobial agents (Abbasi et al., 2020).
Anti-diabetic Agents
- Another study focused on synthesizing new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. The compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Enzyme Inhibitors
- A related study synthesized new sulfonamides with benzodioxane and acetamide moieties and tested their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most compounds exhibited significant inhibitory activity against yeast α-glucosidase, suggesting their utility in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).
Novel Antibacterial Agents
- Further research involved the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which were found to exhibit potent antibacterial activity. This study highlights the potential of such compounds in the development of new antibacterial drugs (Abbasi et al., 2022).
Chiral Synthons for Therapeutic Agents
- One interesting application involves the use of enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid as chiral synthons for enantiospecific synthesis of therapeutic agents. This research underscores the importance of such compounds in the pharmaceutical industry, particularly in the synthesis of optically pure therapeutic agents (Mishra et al., 2016).
Direcciones Futuras
The future directions for research on “2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” could include further investigation into its synthesis and potential applications. For instance, compounds with similar structures have shown antibacterial potential , suggesting that “this compound” might also have useful biological activities.
Propiedades
IUPAC Name |
2-chloro-N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-5-10(14)13-7-4-9-8(3-6(7)12)15-1-2-16-9/h3-4H,1-2,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBGJCLKIHNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




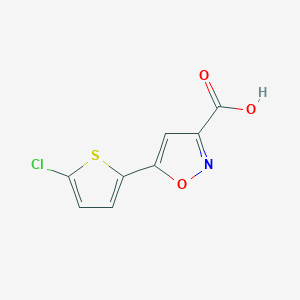


![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)

![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)
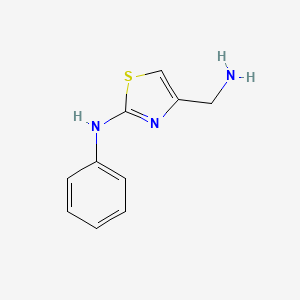
![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)
